(3Z)-Chlorofucin

描述

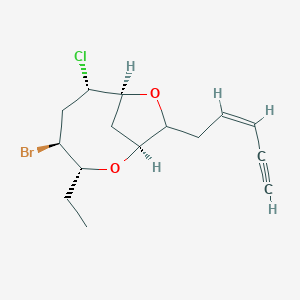

Structure

3D Structure

属性

分子式 |

C15H20BrClO2 |

|---|---|

分子量 |

347.67 g/mol |

IUPAC 名称 |

(1S,3R,4S,6S,7S)-4-bromo-6-chloro-3-ethyl-9-[(Z)-pent-2-en-4-ynyl]-2,8-dioxabicyclo[5.2.1]decane |

InChI |

InChI=1S/C15H20BrClO2/c1-3-5-6-7-13-15-9-14(19-13)11(17)8-10(16)12(4-2)18-15/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10-,11-,12+,13?,14-,15-/m0/s1 |

InChI 键 |

VRGYZGMXCGNRKB-TWXHKPLNSA-N |

手性 SMILES |

CC[C@@H]1[C@H](C[C@@H]([C@@H]2C[C@H](O1)C(O2)C/C=C\C#C)Cl)Br |

规范 SMILES |

CCC1C(CC(C2CC(O1)C(O2)CC=CC#C)Cl)Br |

同义词 |

(3Z)-chlorofucin chlorofucin |

产品来源 |

United States |

Occurrence and Advanced Isolation Methodologies for Scientific Study

Contemporary Research Strategies for Compound Isolation

Advanced Chromatographic Purification Methods

Countercurrent Chromatography and Other Preparative Techniques

The purification of specific natural products like (3Z)-Chlorofucin from a complex mixture of metabolites extracted from marine algae requires sophisticated separation methodologies. Techniques are chosen based on their efficiency, scalability, and ability to handle compounds with varying polarities and stabilities.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography is an advanced liquid-liquid partition chromatography technique that utilizes a liquid stationary phase, eliminating the need for a solid support matrix. ufrj.brnih.gov This method prevents the irreversible adsorption of the sample and potential denaturation of sensitive compounds, ensuring high recovery of the target molecule. nih.govresearchgate.net Modern CCC instruments, such as High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), employ centrifugal force to retain the liquid stationary phase within the column while the liquid mobile phase is pumped through. ufrj.br

The fundamental principle of CCC is the partitioning of solutes between two immiscible liquid phases based on their respective partition coefficients (K). globalresearchonline.net This makes it a highly versatile technique suitable for separating a wide array of natural products, from polar to non-polar compounds, simply by modifying the biphasic solvent system. ufrj.br Its applications range from analytical to preparative-scale separations, capable of purifying compounds from gram to kilogram quantities. ufrj.br Given its advantages, including high sample loading capacity and cost-effectiveness, CCC is an ideal "green" technique for the preparative-scale isolation of bioactive phytochemicals and marine natural products like halogenated acetogenins (B1209576). globalresearchonline.net

Other Preparative Chromatographic Techniques

Alongside CCC, a range of other preparative techniques are instrumental in the isolation of marine natural products. The isolation of this compound from Laurencia pannosa, for instance, involved an initial extraction followed by separation using silica (B1680970) gel flash chromatography and further purification with preparative thin-layer chromatography (TLC). acs.org

A typical isolation workflow for a compound like this compound involves a multi-step process combining various chromatographic methods to achieve high purity.

Initial Extraction: The process begins with the extraction of the algal tissue using organic solvents to create a crude extract containing a multitude of secondary metabolites.

Fractionation: This crude extract is often subjected to initial fractionation using techniques like column chromatography over silica gel. This step separates the complex mixture into simpler fractions based on polarity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification of non-polar to moderately polar compounds. It offers high resolution and is frequently used to isolate pure compounds from the fractions obtained in the previous step.

Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale purifications, where compounds are separated on a plate coated with an adsorbent and the desired band is scraped off for extraction.

The following table summarizes the principles and applications of these key preparative techniques.

| Technique | Principle | Application in Natural Product Isolation |

| Countercurrent Chromatography (CCC/HSCCC) | Liquid-liquid partition of solutes between two immiscible solvent phases without a solid support. ufrj.brresearchgate.net | Preparative-scale separation and purification of a wide range of compounds, particularly for unstable or polar molecules, with high sample recovery. ufrj.brnih.gov |

| Column Chromatography (CC) | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. acs.org | Initial fractionation of crude extracts to separate compounds into groups of differing polarity. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography that provides higher resolution and faster separation times. oceanbestpractices.org | Final purification of compounds to a high degree of purity; suitable for isolating individual components from complex fractions. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily used for monitoring reaction progress and for small-scale preparative separations. acs.org | Analytical monitoring of fractions and small-scale purification of target compounds. |

The selection and combination of these techniques are tailored to the specific chemical properties of the target compound and the composition of the natural extract.

Detailed Structural Elucidation and Stereochemical Characterization

Structural Relationships with Co-occurring C15 Acetogenins (B1209576)

(3Z)-Chlorofucin is a member of the C15 acetogenins, a diverse family of halogenated metabolites primarily isolated from marine red algae of the genus Laurencia. These compounds are characterized by a fifteen-carbon chain, often featuring one or more halogen atoms, cyclic ether functionalities, and a terminal enyne or bromoallene group. The structural diversity within this class is vast, and this compound frequently co-occurs with a suite of structurally related analogues. These co-metabolites can differ in several key aspects, including the nature of the halogen substituent, the stereochemistry of the double bonds in the side chain, and the arrangement of the cyclic ether core.

The co-occurrence of these structurally similar compounds provides valuable insights into the biosynthetic pathways at play in Laurencia species. It is believed that these acetogenins arise from a common C15 precursor derived from fatty acid metabolism. The structural variations observed among co-occurring acetogenins are likely the result of enzymatic modifications, such as halogenation, cyclization, and isomerization, that occur late in the biosynthetic cascade.

A prominent group of co-occurring C15 acetogenins are the geometric isomers and halogen analogues of chlorofucin itself. For instance, (3E)-Chlorofucin, the trans isomer of the C3-C4 double bond, is often found alongside this compound. This difference in geometry at a single double bond highlights the stereochemical flexibility of the enzymatic machinery involved in their biosynthesis. Furthermore, brominated counterparts, such as (3Z)-bromofucin and (3E)-bromofucin, are also known to co-occur. In these analogues, the chlorine atom is replaced by a bromine atom, suggesting that the halogenating enzymes in these organisms can utilize different halide ions. The total synthesis of both chlorofucins and bromofucins has been instrumental in confirming their absolute stereostructures. nih.gov

Beyond these direct analogues, this compound is also found with other C15 acetogenins that exhibit more significant structural deviations. For example, from Laurencia obtusa, a variety of acetogenins have been isolated, some of which share the same bicyclic ether core as chlorofucin but differ in their side chains or substitution patterns. phcog.comnih.govmdpi.com Other co-occurring acetogenins may possess different cyclic ether systems altogether, such as single tetrahydropyran (B127337) rings or furan (B31954) rings. phcog.comnih.gov For instance, sagonenyne, a C15 acetogenin (B2873293) with a single tetrahydropyran ring, has been identified in Laurencia obtusa. nih.gov The structural elucidation of these compounds relies heavily on detailed NMR spectroscopic analysis and mass spectrometry. nih.govmdpi.comnih.gov

The table below provides a comparative overview of this compound and a selection of its co-occurring C15 acetogenin analogues. This comparison underscores the subtle yet significant structural variations that contribute to the chemical diversity of this fascinating class of marine natural products.

| Compound Name | Key Structural Features | Relationship to this compound |

|---|---|---|

| This compound | - C15 Acetogenin

| Reference Compound |

| (3E)-Chlorofucin | - C15 Acetogenin

| Geometric isomer (C3-C4 double bond) |

| (3Z)-Bromofucin | - C15 Acetogenin

| Halogen analogue (Br for Cl) |

| (3E)-Bromofucin | - C15 Acetogenin

| Geometric isomer and halogen analogue |

| Sagonenyne | - C15 Acetogenin

| Different cyclic ether core |

| Laurentusenin | - C15 Acetogenin

| Different side chain (allene vs. enyne) and halogenation pattern |

| Laurenfuresenin | - C15 Acetogenin

| Different cyclic ether core |

Biosynthetic Pathways and Enzymatic Mechanisms of 3z Chlorofucin

Proposed Biogenetic Origins from Fatty Acid Precursors

The biosynthesis of (3Z)-chlorofucin is believed to commence from primary metabolism, specifically from fatty acid precursors. scielo.br The C15 backbone characteristic of this family of natural products is thought to be derived from a C16 fatty acid, which undergoes subsequent modification. scielo.br

C15 acetogenins (B1209576), including this compound, are widely considered to be products of the polyketide biosynthetic pathway. scielo.brphcog.comresearchgate.netscienceopen.com This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, in a process that shares mechanistic similarities with fatty acid biosynthesis. While polyketide synthase (PKS) gene clusters have been identified in bacteria associated with Laurencia species, the specific PKS responsible for the synthesis of the this compound precursor in the alga itself has not yet been characterized. encyclopedia.pubnews-medical.net

The proposed polyketide-based assembly of the C15 precursor for this compound likely involves a series of condensation, reduction, and dehydration steps, analogous to those catalyzed by modular or iterative PKSs. The resulting polyketide chain would then be released and further modified.

A key step in the biosynthesis of this compound and related acetogenins is the formation of its characteristic ether rings through oxidative cyclization. nih.govnih.gov The currently accepted hypothesis suggests that a linear C15 polyene precursor, such as a laurediol, undergoes an electrophile-initiated cyclization cascade. scielo.br This cascade is believed to be triggered by a halonium ion, most likely a bromonium ion (Br+), generated by a haloperoxidase enzyme. scielo.brresearchgate.net

The electrophilic attack of the bromonium ion on a double bond within the polyene chain initiates a series of intramolecular etherifications, leading to the formation of the thermodynamically favored five- and eight-membered ether rings found in the core structure of chlorofucin. This process is a testament to the efficiency of enzymatic control in constructing complex molecular architectures from relatively simple linear precursors. The formation of related compounds such as laurefucin (B1235335) and bromofucin is thought to proceed through similar oxidative cyclization mechanisms, potentially involving common oxonium ion intermediates. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Halogenation Mechanisms and the Role of Haloperoxidases

The introduction of halogen atoms is a defining feature of many Laurencia acetogenins. This process is catalyzed by a class of enzymes known as haloperoxidases.

Vanadium-dependent haloperoxidases (V-HPOs) are believed to be the primary enzymes responsible for halogenation in marine algae. frontiersin.org These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻ or Br⁻) from the surrounding seawater, generating a highly reactive electrophilic halogenating species, likely a hypohalous acid or a related enzyme-bound intermediate. frontiersin.org In the context of this compound biosynthesis, a vanadium-dependent bromoperoxidase (V-BPO) is proposed to initiate the oxidative cyclization by generating a bromonium ion. researchgate.net

The chlorine atom found in this compound is likely incorporated in a subsequent step, potentially through the action of a chloroperoxidase or by nucleophilic attack of a chloride ion on a reactive intermediate, such as an epoxide or an oxonium ion, generated during the cyclization cascade. researchgate.netresearchgate.net

The biosynthesis of this compound is highly stereospecific, resulting in a single enantiomer. This stereocontrol is imparted by the enzymes involved in the pathway, particularly the haloperoxidases that initiate and participate in the cyclization reactions. While the precise mechanisms that govern the stereochemical outcome in Laurencia are still under investigation, studies on homologous V-HPOs from other organisms have shown that the enzyme's active site can direct the halogenation and subsequent cyclization to occur with high regio- and stereoselectivity. This enzymatic control ensures the correct three-dimensional arrangement of the substituents on the final molecule.

Identification and Characterization of Key Biosynthetic Intermediates

The direct biosynthetic intermediates leading to this compound have not been definitively isolated from Laurencia species. However, a number of related C15 acetogenins have been identified, which are considered to be shunt metabolites or precursors in a common biosynthetic pathway.

Key proposed intermediates in the biosynthesis of the broader family of C15 acetogenins include linear polyunsaturated fatty acids and their corresponding diols, known as laurediols. scielo.br These acyclic precursors contain the necessary carbon skeleton and unsaturation patterns for the subsequent oxidative cyclization.

Table 1: Proposed Biosynthetic Precursors and Intermediates for C15 Acetogenins

| Compound/Intermediate | Proposed Role in Biosynthesis | Key Structural Features |

| C16 Fatty Acid | Initial precursor from primary metabolism | Linear, saturated or unsaturated acyl chain |

| C15 Polyene | Product of the polyketide pathway | Acyclic C15 backbone with multiple double and/or triple bonds |

| Laurediols | Acyclic precursors to cyclization | C15 polyene with hydroxyl groups |

| Bromonium Ion | Initiator of oxidative cyclization | Electrophilic bromine species |

| Oxonium Ion | Key intermediate in ring formation and rearrangement | Cyclic ether with a positively charged oxygen |

The study of biomimetic syntheses has also provided strong support for the proposed biosynthetic pathway. Chemical syntheses that mimic the proposed enzymatic steps, such as bromonium-induced cyclization of synthetic laurediol analogues, have successfully produced chlorofucin and related natural products, lending credence to the hypothesized biosynthetic route. researchgate.netresearchgate.net

Linear Polyenyne Precursors (e.g., Laurediols)

The biosynthesis of C15 halogenated acetogenins, such as this compound, found in marine red algae of the Laurencia genus, is thought to originate from linear polyenyne precursors. udel.educlockss.org Among the most significant of these precursors are the laurediols. In 1972, non-halogenated trans- and cis-laurediols were isolated from Laurencia nipponica and were proposed as the biosynthetic starting points for the diverse array of C15 metabolites produced by the alga. scielo.br These acyclic enyndiols are considered the common biogenetic precursors for many of the halogenated eight-membered cyclic ethers characteristic of Laurencia species. udel.edu

The laurediols exist naturally as a mixture of stereoisomers, including (3E/Z, 12E/Z, RR/SS) isomers. clockss.org Research has indicated that (+)-(3E)-chlorofucin, along with related compounds like (+)-(3E)-isolaurefucin methyl ether and (+)-(3E)-bromofucin, likely share a common precursor in (3E, 12E, SS)-laurediol. clockss.org The structural diversity of the final natural products is influenced by the specific stereochemistry of the laurediol precursor involved in the biosynthetic cascade. Further studies have identified other closely related acetylenic polyenes from L. okamurae that also hold biogenetic significance, reinforcing the central role of these linear compounds in the formation of complex cyclic ethers. scielo.br The initial step in the proposed pathway involves an enzyme-mediated halogenation of the linear precursor, which triggers the subsequent cyclization events. udel.eduresearchgate.net

| Precursor Compound | Proposed Derived Product(s) | Source Organism(s) |

| (3E, 12E, SS)-Laurediol | (+)-(3E)-Chlorofucin, (+)-(3E)-Bromofucin | Laurencia species |

| (3E)-Laurediol | Deacetyllaurencin | Laurencia species |

| (3Z)-Laurediol | Prelaureatin | Laurencia species |

Evidence for Tricyclic Oxonium Ion Pathways

A key feature in the proposed biosynthesis of this compound and related polyether natural products is the formation of a complex tricyclic oxonium ion intermediate. researchgate.net This transient, highly reactive species is believed to be the pivotal point from which various structural skeletons are generated. The pathway is initiated by a bromonium ion-induced cyclization of the linear laurediol precursor. clockss.orgscielo.br This initial cyclization forms a bromoether, which can then undergo further intramolecular reactions.

Direct evidence for the existence of these complex tricyclic oxonium ions has been established through laboratory studies. researchgate.net Researchers have successfully generated and characterized these ions at low temperatures using NMR spectroscopy, with their structures supported by density functional theory (DFT) calculations. researchgate.net In biomimetic syntheses, these generated oxonium ions, when exposed to various nucleophiles, lead to the formation of multiple natural products. researchgate.netacs.org For instance, the synthesis of laurefucin involves a key step where a transannular C–O bond formation in a prelaurefucin surrogate generates a critical oxonium ion. acs.org The subsequent attack by a nucleophile, such as a chloride ion, at a specific carbon (e.g., C-7) of this oxonium intermediate dictates the final structure, leading to compounds like notoryne, a related chloroenyne. acs.org This mechanism, involving the formation and selective opening of a tricyclic oxonium ion, provides a robust explanation for the structural divergence and formation of compounds like this compound from a common precursor. researchgate.netacs.org

Elucidation of Enzyme-Catalyzed Cyclization and Rearrangement Processes

The transformation of linear polyenyne precursors into complex cyclic ethers like this compound is not a spontaneous process but is mediated by specific enzymes. udel.edu Haloperoxidases, particularly vanadium-dependent bromoperoxidases (V-BPO), discovered in marine algae, are believed to play a crucial role. udel.edu These enzymes catalyze the initial halogenation of the precursor, typically an oxidative addition of a bromide ion to a double bond in the laurediol molecule, which initiates the cyclization cascade. udel.educlockss.org

Laboratory experiments have provided insight into these enzymatic processes. Murai and colleagues demonstrated that lactoperoxidase (LPO) and crude preparations of bromoperoxidase could catalyze the cyclization of (3E)- and (3Z)-laurediol to form monocyclic ethers like (E)-deacetyllaurencin and (Z)-prelaureatin, respectively, although the yields were very low. udel.edursc.org This supports the hypothesis that the enzyme's primary role is to generate a bromonium ion, which then triggers a series of intramolecular etherifications. scielo.br

Initial Halogenation: A haloperoxidase (e.g., V-BPO) catalyzes the formation of a bromonium ion on the linear laurediol precursor. udel.edu

First Cyclization: The bromonium ion induces the first ring-closing reaction, forming a monocyclic bromoether. scielo.brrsc.org

Second Cyclization/Rearrangement: The monocyclic intermediate, still containing unsaturation, can undergo further enzyme-mediated intramolecular attack. This step often involves the formation of the key tricyclic oxonium ion. researchgate.netacs.org

Nucleophilic Attack: The final structure is determined by the regioselective and stereoselective opening of the oxonium ion by a nucleophile (such as chloride for chlorofucin), a process that is also likely under enzymatic control to ensure fidelity. acs.org

While the precise enzymes and their mechanisms in the biosynthesis of this compound are still under active investigation, the combination of biomimetic synthesis and studies with isolated enzymes strongly points to a haloperoxidase-initiated cascade involving cyclization and rearrangement via oxonium ion intermediates. udel.eduresearchgate.net

| Enzymatic Step | Proposed Enzyme Class | Substrate | Product Type |

| Initial Halogenation/Cyclization | Vanadium Bromoperoxidase (V-BPO), Lactoperoxidase (LPO) | Laurediols (linear polyenynes) | Monocyclic Bromoethers |

| Further Cyclization/Rearrangement | Cyclase (putative) | Monocyclic Bromoethers | Tricyclic Oxonium Ion Intermediate |

| Final Product Formation | Unknown | Tricyclic Oxonium Ion | Halogenated Bicyclic Ethers |

Chemical Synthesis and Analog Development for Mechanistic Research

Total Synthesis Strategies for (3Z)-Chlorofucin

The total synthesis of this compound and its isomers has been achieved through sophisticated strategies that often draw inspiration from its natural biogenesis while employing powerful modern synthetic methods to control its complex stereochemistry.

The biosynthesis of halogenated marine natural products, such as chlorofucin, is believed to involve enzyme-catalyzed halogenation reactions. bohrium.com Specifically, vanadium-dependent haloperoxidases, particularly vanadium bromoperoxidase (V-BrPO), are thought to play a key role. bohrium.comudel.edu These enzymes are proposed to generate a halonium ion (e.g., a bromonium or chloronium ion) or an equivalent electrophilic halogen species. udel.edunih.gov This electrophile then triggers a cyclization cascade of an acyclic precursor, leading to the formation of the characteristic halogenated ether rings found in many marine acetogenins (B1209576). bohrium.comnih.gov

Inspired by this proposed biogenetic pathway, biomimetic syntheses often incorporate a key haloetherification step. This reaction mimics the proposed bromonium ion-induced cyclization of acyclic terpene precursors in nature. bohrium.com In the laboratory setting, this involves an electrophilic halogen source reacting with a strategically placed double bond in an alcohol-containing precursor, leading to the stereoselective formation of the halogenated oxocene ring system. This approach leverages principles of biosynthetic pathways to tackle complex synthetic challenges. nih.gov

A successful approach to the synthesis of chlorofucin stereoisomers has been a substrate-controlled asymmetric total synthesis. nih.gov This strategy allows for the preparation of not only the natural (-)-(3Z)-chlorofucin but also its isomers, (+)-(3E)-chlorofucin, (-)-(3Z)-bromofucin, and (+)-(3E)-bromofucin. nih.gov The core of this strategy involves establishing the stereochemistry of key precursors early in the synthesis, which then directs the stereochemical outcome of subsequent reactions.

One of the pivotal steps in this asymmetric synthesis is the haloetherification of a γ,δ-unsaturated oxocene alcohol intermediate. nih.gov The inherent stereochemistry of this substrate dictates the facial selectivity of the electrophilic attack by the halogen, leading to the desired stereoconfiguration in the cyclic ether product. The ability to synthesize both the α,α'-trans-γ,δ-unsaturated oxocene alcohol and its α,α'-cis isomer is crucial, as they exhibit strikingly different reaction pathways in the presence of electrophiles, enabling access to a range of diastereomers. nih.gov This control over stereochemistry is fundamental for producing the specific stereoisomers needed for structural confirmation and biological testing. nih.gov

Stereoselective Formation of the (3Z)-Enyne Moiety

A defining structural feature of this compound is the (3Z)-enyne side chain. The stereoselective construction of this moiety is a critical and often challenging aspect of the total synthesis, requiring precise control over the geometry of the carbon-carbon double bond.

Olefin cross-metathesis (CM) has emerged as a powerful tool for the formation of the enyne side chain in the synthesis of chlorofucin and related natural products. nih.govnih.gov This reaction, often catalyzed by ruthenium alkylidene complexes like the Grubbs catalysts, involves the coupling of two different alkenes. organic-chemistry.orgnih.gov In the synthesis of this compound, a key intermediate containing the oxocene core is coupled with a suitable alkyne-containing olefin partner.

Achieving high (Z)-selectivity in the newly formed double bond is paramount. Specific (Z)-selective cross-metathesis protocols have been developed and successfully applied. nih.gov The choice of catalyst, solvent, and reaction conditions plays a critical role in controlling the E/Z ratio of the product. While many cross-metathesis reactions favor the thermodynamically more stable (E)-isomer, specialized catalysts and conditions can override this preference to yield the desired (Z)-isomer kinetically. nih.govorganic-chemistry.org Control over potential olefin isomerization, which could scramble the desired double bond geometry, is also a key consideration in these protocols. nih.govnih.gov

| Parameter | (E)-Selective CM | (Z)-Selective CM | Catalyst Example |

| Objective | Formation of the (3E)-enyne moiety | Formation of the (3Z)-enyne moiety | Grubbs Second-Generation Catalyst |

| Selectivity | Favors the thermodynamic E-isomer | Requires specific kinetic control | Ruthenium-based catalysts |

| Application | Synthesis of (+)-(3E)-chlorofucin | Synthesis of (-)-(3Z)-chlorofucin | Synthesis of C15 Acetogenins |

This table provides an interactive overview of the application of cross-metathesis in synthesizing chlorofucin isomers.

As mentioned in the biomimetic context, haloetherification is a cornerstone reaction in the synthesis of the chlorofucin core. This intramolecular electrophilic addition reaction is critical for constructing the halogenated eight-membered oxocene ring. nih.gov The reaction proceeds by treating a γ,δ-unsaturated oxocene alcohol with an electrophilic halogen source. nih.gov

Different protocols for this key transformation have been employed, including 'conventional' methods and 'one-pot organoselenium-mediated' haloetherification. nih.gov The choice of method can influence the yield and selectivity of the cyclization. The stereochemical outcome of the haloetherification is typically controlled by the substrate, where the pre-existing stereocenters on the precursor guide the electrophilic halogen to one face of the double bond, resulting in a highly diastereoselective ring closure. nih.govnih.gov This step simultaneously installs the chlorine atom and forms the crucial ether linkage of the oxocene ring.

Synthetic Approaches to Diastereomers and Structural Analogs for Structure-Activity Relationship (SAR) Studies

The primary motivation for developing complex total syntheses of natural products like this compound is often to enable detailed SAR studies. By systematically modifying the structure of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify the pharmacophore—the essential molecular features responsible for its effects.

Development of Robust Synthetic Methodologies for Research Scale Production

The efficient and scalable synthesis of complex natural products like this compound is a formidable challenge that requires the development of highly selective and reliable chemical transformations. Researchers in the field have explored various synthetic disconnections and key reactions to assemble the core structure and install the requisite stereocenters and functionalities.

A key challenge in the synthesis of this compound lies in the stereoselective construction of its tetrahydrofuran core and the installation of the characteristic (Z)-enyne side chain. Early synthetic efforts often suffered from low yields, lack of stereocontrol, and lengthy reaction sequences, hindering the production of sufficient material for in-depth biological evaluation.

One notable advancement has been the application of transition-metal-catalyzed cross-coupling reactions for the formation of the enyne moiety. These reactions, such as the Sonogashira or Negishi coupling, have proven to be highly effective in creating the carbon-carbon bond between the vinyl halide and terminal alkyne fragments of the molecule with high stereoselectivity.

The development of stereoselective methods for the synthesis of the tetrahydrofuran ring has also been a major focus. Strategies such as intramolecular Williamson etherification, ring-closing metathesis, and Prins cyclization have been employed with varying degrees of success. The choice of strategy often depends on the desired stereochemical outcome and the nature of the starting materials.

To facilitate mechanistic studies and explore structure-activity relationships, the development of synthetic routes that allow for the facile generation of analogs is crucial. This often involves the design of a modular synthesis where different fragments of the molecule can be readily modified and combined. For example, by varying the alkyne or vinyl halide coupling partners, a range of analogs with different side chains can be synthesized and their biological activities evaluated.

The table below summarizes some of the key synthetic strategies that have been explored for the construction of molecules with similar structural motifs to this compound, highlighting the reaction type, key reagents, and typical yields.

| Reaction Type | Key Reagents/Catalysts | Purpose | Typical Yields |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Formation of the (Z)-enyne side chain | 60-95% |

| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | Formation of the (Z)-enyne side chain | 70-90% |

| Intramolecular Williamson Etherification | Base (e.g., NaH, K2CO3) | Tetrahydrofuran ring formation | 50-85% |

| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | Tetrahydrofuran ring formation | 75-98% |

| Prins Cyclization | Lewis acid (e.g., SnCl4, InBr3) | Tetrahydrofuran ring formation | 60-80% |

These advancements in synthetic methodology have not only made complex molecules like this compound more accessible for biological research but have also pushed the boundaries of modern organic synthesis. The continued development of new and innovative synthetic strategies will undoubtedly pave the way for the discovery of new therapeutic agents and a deeper understanding of the intricate mechanisms of life.

Preclinical Biological Activity and Molecular Mechanism Investigations

Investigations into Antimicrobial Activities

The antimicrobial potential of (3Z)-Chlorofucin and other related compounds has been an area of scientific inquiry.

This compound, isolated from the Malaysian red alga Laurencia pannosa, has demonstrated antibacterial activity against marine bacteria. nih.gov While specific data on its effect on Chromobacterium violaceum is not detailed in the provided search results, C. violaceum is known to be susceptible to various antimicrobial agents. cabidigitallibrary.orgbanglajol.infonih.gov The pigment violacein, produced by C. violaceum, itself exhibits antibacterial properties against a range of microbes. banglajol.infoconicet.gov.ar Generally, compounds isolated from Laurencia species have shown significant antibacterial effects against various bacterial strains. scielo.brmdpi.com

While the provided search results mention that metabolites from the genus Laurencia are investigated for a wide range of biological activities, including antifungal and antiviral effects, specific studies on the antifungal and antiviral properties of this compound are not detailed. iomcworld.comscielo.brunhas.ac.idardc.edu.au Research on other natural compounds has shown varying degrees of antifungal and antiviral efficacy. nih.govscielo.brnih.govmdpi.comnih.govmdpi.comfrontiersin.org

Cellular Bioactivity and Cytotoxicity Studies in In Vitro Models

The cytotoxic and antiproliferative effects of natural compounds are a significant focus of preclinical research.

Metabolites from the Laurencia genus are known to exhibit cytotoxic activity against various cancer cell lines. iomcworld.commdpi.com While specific studies on the antiproliferative effects of this compound are not available in the provided search results, related compounds from natural sources have been shown to inhibit the proliferation of cancer cells. For instance, studies on other natural extracts have demonstrated concentration-dependent cytotoxic activities against cell lines such as MCF-7 and BHY. nih.gov The antiproliferative effects of various compounds are often evaluated using assays like the MTT assay to determine the IC50 values. nih.govoamjms.eutums.ac.irfrontiersin.org

Table 1: Interactive Data Table of Antiproliferative Effects of Selected Natural Compounds (Illustrative)

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Juglans regia extract cmpd 6 | MCF-7 | 21-51 μM | nih.gov |

| Juglans regia extract cmpd 7 | MCF-7 | 21-51 μM | nih.gov |

| Eleutherine bulbosa chloroform (B151607) fraction | A549 | 30 μg/mL | nih.gov |

| Yeast β-glucan | HeLa | 136 μg/ml | frontiersin.org |

This table is illustrative and based on data for other natural compounds, as specific data for this compound was not found.

Research into the mechanisms of action of bioactive compounds often reveals their impact on fundamental cellular processes like apoptosis and the cell cycle.

Apoptosis Induction: Many natural compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. mdpi.com This can occur through various pathways, including caspase-dependent and caspase-independent mechanisms. nih.govmdpi.com The induction of apoptosis is often confirmed by observing morphological changes, DNA fragmentation, and the activation of key proteins like caspases. nih.govnih.govoncotarget.comrsc.org For example, some compounds have been shown to induce apoptosis in cancer cells without activating caspase-3, suggesting a caspase-independent pathway. nih.gov

Cell Cycle Modulation: The cell cycle is a tightly regulated process that can be disrupted by certain chemical agents, leading to cell cycle arrest and preventing proliferation. mdpi.comexpasy.org Some compounds have been shown to cause cell cycle arrest at specific phases, such as the G1 or G2/M phase, in cancer cells. rsc.orgnih.gov This modulation of the cell cycle is a key mechanism for the antiproliferative activity of many potential anticancer agents. beilstein-journals.org

Exploration of Anthelmintic Properties in Research Paradigms

The potential of natural products as anthelmintic agents is an active area of research. nih.govmdpi.com Metabolites from the Laurencia genus have been reported to possess anthelmintic properties. iomcworld.com However, specific studies detailing the anthelmintic activity of this compound were not found in the provided search results. The evaluation of anthelmintic properties often involves in vitro assays, such as the egg hatch test, and in vivo studies using model organisms. mdpi.com

Identification and Characterization of Molecular Targets and Biological Pathways

The specific molecular targets and detailed biological pathways through which this compound exerts its biological effects are not yet extensively characterized in the scientific literature. Research has primarily focused on its isolation and general bioactivities rather than deep mechanistic studies. However, the reported biological activities of this compound and related halogenated sesquiterpenes from the genus Laurencia provide a foundation for inferring potential, yet unconfirmed, mechanisms of action.

Halogenated metabolites from Laurencia are known to possess a range of biological activities, including cytotoxic, antibacterial, anthelmintic, and antimalarial effects. researchgate.net These broad activities suggest that these compounds likely interact with multiple molecular targets essential for cellular survival and proliferation. For instance, this compound has been noted for its antibacterial activity against Chromobacterium violaceum. jcu.edu.au This implies that it may interfere with specific bacterial pathways, such as cell wall synthesis, protein synthesis, or nucleic acid replication, although the precise targets within these pathways have not been identified.

Furthermore, studies on other sesquiterpenes isolated from Laurencia have shown activities that point toward specific cellular mechanisms. For example, some sesquiterpenes from Laurencia obtusa have demonstrated cytotoxicity against gastric adenocarcinoma cells. vliz.be Molecular docking studies on compounds from this species have suggested potential binding affinity with Hypoxia-Inducible Factor-2α (HIF-2α), a key protein in cancer progression, indicating a possible mechanism for their anticancer effects. vliz.be Similarly, other halogenated sesquiterpenes like elatol (B1200643) and obtusol from Laurencia dendroidea have been shown to induce apoptosis in colorectal adenocarcinoma cells. researchgate.net While these findings relate to similar compounds, it remains to be experimentally verified if this compound shares these mechanisms and targets. The investigation into its potential to inhibit specific enzymes, such as those involved in inflammatory processes or neurotransmission, has not been reported. who.intsigmaaldrich.combioivt.comnih.gov

Table 1: Reported Biological Activities of this compound and Related Compounds and Their Mechanistic Implications

| Compound/Class | Reported Activity | Potential (Unconfirmed) Molecular Mechanism | Citation(s) |

|---|---|---|---|

| This compound | Antibacterial | Interference with essential bacterial cellular pathways. | jcu.edu.au |

| Halogenated Sesquiterpenes (Laurencia) | Cytotoxicity | Induction of apoptosis; interaction with cancer-related proteins like HIF-2α. | researchgate.netvliz.be |

| Halogenated Sesquiterpenes (Laurencia) | Anthelmintic | Disruption of vital physiological processes in parasites. | researchgate.net |

| Halogenated Sesquiterpenes (Laurencia) | Antimalarial | Interference with parasite life cycle or metabolic pathways. | researchgate.net |

| Halogenated Sesquiterpenes (Laurencia) | Antifouling | Disruption of settlement or growth processes in fouling organisms. | researchgate.net |

Antifeedant and Other Defensive Roles in Marine Chemical Ecology Contexts

In the complex and competitive marine environment, secondary metabolites play a crucial role in mediating ecological interactions. bvsalud.org this compound, a halogenated sesquiterpene produced by red algae of the genus Laurencia, serves as a significant chemical defense agent, primarily through its potent antifeedant properties. researchgate.net The production of such unique chemical compounds is believed to be a defensive strategy against herbivores and other environmental pressures. researchgate.net

The ecological function of halogenated metabolites from Laurencia as a defense mechanism is well-documented. researchgate.net These compounds often deter feeding by generalist herbivores, thereby protecting the algae from consumption. Research has shown that this compound, along with related compounds like elatol and debromolaurinterol, is a feeding deterrent to the rabbitfish Siganus doliatus, a common herbivore on the Great Barrier Reef. This selective deterrence plays a role in structuring marine plant-herbivore interactions and influencing community composition.

The defensive role of these compounds is not limited to deterring fish. Halogenated sesquiterpenes from Laurencia are part of a broader chemical shield that can also exhibit antimicrobial and antifouling properties, protecting the algae from pathogens and preventing the settlement of fouling organisms on their surfaces. researchgate.net This chemical defense is a key adaptation that allows Laurencia species to thrive in diverse marine habitats. The presence of this compound in certain Laurencia species, such as L. elata and L. snyderiae, underscores its importance in the chemical ecology of these organisms. researchgate.netcore.ac.uk

Table 2: Documented Defensive Activities of this compound

| Defensive Role | Target Organism(s) | Ecological Context | Citation(s) |

|---|---|---|---|

| Antifeedant | Rabbitfish (Siganus doliatus) | Herbivory deterrence on the Great Barrier Reef. | |

| Chemical Defense | General Herbivores | Protection against consumption in marine ecosystems. | researchgate.net |

| Antibacterial | Chromobacterium violaceum | Defense against microbial pathogens. | jcu.edu.au |

Ecological Significance and Chemical Ecology of 3z Chlorofucin

Role as a Chemical Defense Metabolite in Algal-Herbivore Interactions

The production of secondary metabolites is a key defensive strategy for sessile marine organisms like macroalgae, which cannot physically escape predation. wikipedia.org The genus Laurencia is well-documented for producing compounds that deter a wide range of marine herbivores, including fish, sea urchins, and gastropods. nih.govulpgc.es These chemical defenses are believed to be a primary reason for the ecological success of many Laurencia species in herbivore-rich environments like coral reefs. gatech.edu

Halogenated metabolites, including both terpenes and C15-acetogenins, are broadly implicated in this defensive role. nih.govresearchgate.net While direct feeding deterrence studies on purified (3Z)-Chlorofucin are not extensively documented in the available literature, its structural class (C15-acetogenin) is strongly associated with antiherbivore activity. scielo.br For instance, related acetogenins (B1209576) isolated from Laurencia species and the sea hares that consume them, such as cis-dihydrorhodophytin, have demonstrated significant antifeedant properties. scielo.brresearchgate.net

Allelochemical Functions in Intraspecific and Interspecific Marine Organism Interactions

Allelopathy, the chemical inhibition of one organism by another, is a critical factor in structuring marine communities. Secondary metabolites from seaweeds can inhibit the growth of competitors, prevent fouling by microorganisms and invertebrates, and mediate other interspecific interactions. nih.gov

This compound has demonstrated specific allelochemical activity. In a study of metabolites from the Malaysian red alga Laurencia pannosa, this compound was isolated and tested for its antibacterial properties. nih.gov The compound exhibited activity against the marine bacterium Chromobacterium violaceum, with a minimum inhibitory concentration (MIC) of 100 µg per disk. This antibacterial action suggests a role in defending the algal surface from colonization by potentially harmful microbes, a phenomenon known as antifouling.

While the broader spectrum of this compound's allelochemical effects is not fully elucidated, the activity against C. violaceum is a clear example of an interspecific interaction. The production of such compounds is vital for marine algae, which are in constant competition for space and resources and must defend against pathogens and epibionts. There is currently no specific information available regarding the role of this compound in intraspecific interactions within Laurencia populations.

Table 1: Documented Allelochemical Activity of this compound

| Target Organism | Type of Interaction | Observed Effect | Reference |

| Chromobacterium violaceum (Marine Bacterium) | Interspecific (Antibacterial) | Minimum Inhibitory Concentration (MIC) of 100 µ g/disk | nih.gov |

Chemotaxonomic Marker Potential within the Laurencia Genus Complex

The taxonomy of the Laurencia genus complex is notoriously challenging due to high morphological plasticity, where individuals of the same species can appear very different depending on environmental conditions. jjis.or.krnih.gov This has led researchers to explore chemotaxonomy, the use of chemical constituents to classify organisms. Secondary metabolites, particularly halogenated compounds, have proven to be valuable species-specific markers. researchgate.net

C15-acetogenins, including this compound, are recognized as significant chemotaxonomic markers for species within the family Rhodomelaceae, and especially the Laurencia complex. scielo.brscielo.brphcog.com The presence of a specific acetogenin (B2873293) or a unique profile of several metabolites can be characteristic of a particular species or even a specific geographic population, often referred to as a chemical race. researchgate.net

This compound has been identified as a constituent of at least two distinct species within the genus:

Laurencia pannosa : Isolated from a Malaysian collection. nih.gov

Laurencia elata : Isolated from a southern Australian specimen. scielo.brresearchgate.net

The co-occurrence of this compound with other specific metabolites, such as certain sesquiterpenes or other acetogenins, provides a chemical fingerprint that aids in distinguishing between morphologically similar species. researchgate.net This chemical approach provides a more stable and genetically-linked basis for classification than morphology alone. researchgate.net

Table 2: Reported Presence of this compound in Laurencia Species

| Species | Geographic Location of Collection | Co-occurring Metabolites (Examples) | Reference |

| Laurencia pannosa | Malaysia | Pannosanol, Pannosane | nih.gov |

| Laurencia elata | Southern Australia (Victoria) | Elatenyne, Pacifenol, Cycloelatanene A & B | scielo.brresearchgate.net |

Environmental Factors Influencing the Production and Accumulation of this compound

The production of secondary metabolites in many plants and algae is often highly plastic and can be influenced by a variety of environmental factors, such as light intensity, temperature, nutrient availability, and herbivore pressure. mdpi.comtamu.edunih.gov These factors can cause significant variation in the quantity and even the type of chemicals produced.

However, studies on the genus Laurencia suggest a different pattern. Research involving the culture of several Laurencia species (including L. pacifica, L. snyderae, and L. subopposita) under varying conditions of temperature and photoperiod found that the synthesis of their halogenated secondary metabolites was largely unaffected by these environmental modifications. researchgate.net The chemical profiles of the cultured algae were both qualitatively and quantitatively identical to those found in natural populations. researchgate.net

This indicates that the production of secondary metabolites like this compound in Laurencia is likely under strong genetic control and is not significantly swayed by typical environmental fluctuations. nih.govresearchgate.net This stability is a crucial prerequisite for their use as reliable chemotaxonomic markers. While extreme environmental stress can impact any biological process, the constitutive production of these defensive and allelochemical compounds appears to be a fixed trait for a given species or population, ensuring the alga is consistently prepared for ecological challenges like herbivory and microbial attack.

Advanced Research Perspectives and Future Directions

Integration of Omics Technologies (e.g., Metabolomics, Genomics, Transcriptomics) for Comprehensive Understanding

A holistic view of (3Z)-chlorofucin within its biological context can be achieved through the integration of various "omics" technologies. mpi-cbg.deomicstech.es These high-throughput methods allow for the massively parallel analysis of biomolecules, providing a systems-level understanding of the organism and the intricate networks governing the production of its specialized metabolites. nih.gov

Genomics and Transcriptomics: The genetic blueprint for the biosynthesis of this compound resides within the genome of Laurencia species. Genomic sequencing can identify the biosynthetic gene cluster (BGC) responsible for its production. Complementary transcriptomic analysis, which profiles gene expression, can reveal when and under what conditions these genes are activated. For instance, transcriptomic studies of Laurencia dendroidea have already identified the expression of vanadium-dependent bromoperoxidases, enzymes critical for the halogenation and cyclization of terpenes in red algae. nih.gov Similar analyses could pinpoint the specific haloperoxidase and other enzymes, like terpene synthases, involved in the chlorofucin pathway. nih.gov This approach is vital for understanding the regulation of its production, which may be influenced by ecological pressures such as microbial infection. nih.gov

Metabolomics: This technology focuses on the global profiling of metabolites within an organism. Applying metabolomics to Laurencia would allow researchers to quantify the production of this compound alongside other related halogenated compounds. This can create a detailed chemical fingerprint, revealing how the metabolic network shifts in response to genetic or environmental changes and providing insights into the compound's ecological role.

Chemoproteomics: A powerful subset of proteomics, this approach uses chemical probes to identify the protein targets of small molecules. frontiersin.org In the context of biosynthesis, activity-based probes designed to mimic pathway intermediates can identify low-abundance or difficult-to-isolate enzymes directly from cell lysates. frontiersin.org This technique could be instrumental in functionally annotating the enzymes of the chlorofucin pathway, overcoming challenges associated with traditional protein purification in non-model organisms like marine algae. frontiersin.org

Enzyme Engineering and Biosynthetic Pathway Manipulation for Analog Production

The biosynthetic machinery that creates this compound offers a platform for generating novel chemical diversity. At the heart of this process are halogenating enzymes, particularly vanadium-dependent haloperoxidases, which are common in marine algae and catalyze the incorporation of halogen atoms into organic molecules. frontiersin.orgmdpi.com

Enzyme Engineering: Techniques such as site-directed mutagenesis and directed evolution can be applied to the halogenase responsible for chlorofucin synthesis. longdom.org By altering specific amino acids in the enzyme's active site, it may be possible to change its substrate specificity or its selectivity for different halogen ions (e.g., favoring bromine or iodine over chlorine). This could lead to the production of a library of novel chlorofucin analogs with potentially enhanced or entirely new biological activities. longdom.org

Biosynthetic Pathway Engineering: Beyond single enzymes, the entire metabolic pathway can be engineered. illinois.edu Once the genes for the chlorofucin pathway are identified through omics, they can be expressed in a heterologous host, such as E. coli or yeast. scirp.org This offers several advantages, including higher yields and simplified purification. Furthermore, synthetic biology tools can be used to manipulate the pathway, for instance, by creating artificial enzyme channels where enzymes are co-localized on a synthetic scaffold. frontiersin.org This strategy can increase efficiency by channeling reactive intermediates directly from one enzyme to the next, potentially improving the production of both the natural compound and its engineered analogs. frontiersin.org

Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

To understand the biological effects of this compound, it is essential to move beyond basic cytotoxicity assays and employ more sophisticated research models that better mimic human physiology. mattek.com

Advanced In Vitro Models: Standard 2D cell cultures often fail to replicate the complex environment of a living tissue. criver.com Advanced in vitro models offer a more relevant testing ground. For example, based on the known anti-inflammatory and cytotoxic activities of other furanones, this compound could be tested on 3D models such as spheroids or organoids derived from cancer cells or immune cells. mattek.com The viability of macrophages, for instance, has been evaluated in vitro to test the cytotoxicity of various solvents and natural products. nih.gov Such models provide better insight into a compound's efficacy and potential toxicity in a tissue-like context.

Ex Vivo and In Vivo Models: Bridging the gap between cell culture and whole-organism studies, ex vivo models use living tissue outside the organism. criver.com The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay is a well-established ex vivo model used to assess a compound's effect on blood vessel formation (angiogenesis), a critical process in cancer and inflammation. mdpi.com For rapid in vivo screening, the zebrafish model offers a powerful platform due to its genetic tractability and transparent embryos, allowing for real-time observation of a compound's effects on development and disease processes. nih.gov For more detailed toxicological studies, rodent models can be employed, although these are often preceded by extensive in vitro testing to refine dosage and endpoints, in line with the principles of the 3Rs (Reduction, Refinement, and Replacement of animal testing). umich.edunih.govresearchgate.net

Computational Chemistry and Molecular Modeling in Structure-Activity Relationship Prediction

Computational approaches are indispensable tools in modern natural product research, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. kallipos.granu.edu.auwikipedia.org

Structure Confirmation and Property Prediction: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate spectroscopic data (e.g., NMR chemical shifts) for this compound. researchgate.net Comparing this computed data with experimental results can help confirm its relative and absolute configuration. acs.org

Molecular Docking and Target Identification: Molecular docking simulations can be used to screen this compound against libraries of known protein structures. This can generate hypotheses about its potential biological targets, which can then be validated experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a group of compounds and their biological activity. wikipedia.orgmdpi.com For furanone derivatives, 3D-QSAR models have been used to identify the structural requirements for antibacterial activity. neliti.com A similar approach could be applied to this compound and its synthesized analogs. By building a QSAR model, researchers can predict the activity of new, untested analogs, thereby prioritizing the synthesis of compounds with the highest potential. mdpi.comnih.gov This significantly accelerates the drug discovery and optimization process. rsc.org

Exploration of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. nih.govmdpi.com Given the potent and often specific activities of marine natural products, this compound is an excellent candidate for development into such a tool.

The development process would involve synthesizing an analog of this compound that incorporates two key features: a reactive group for covalent binding to its target and a reporter tag for detection. nih.gov

Affinity Labeling: A photoaffinity tag, such as a diazirine group, can be added to the chlorofucin scaffold. nih.govmdpi.com This modified probe is introduced to cells or cell lysates, where it binds to its target protein. Upon exposure to UV light, the tag becomes highly reactive, forming a permanent covalent bond with the target.

Target Identification: The probe would also contain a bioorthogonal handle, like a terminal alkyne. nih.gov After photo-crosslinking, this handle allows for the "clicking" on of a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The biotinylated target protein can then be isolated using streptavidin beads and identified by mass spectrometry.

By using this compound as a chemical probe, researchers could definitively identify its cellular binding partners, providing direct evidence of its mechanism of action and potentially uncovering new druggable targets or biological pathways. nih.govfrontiersin.org

Data Tables

Table 1: Proposed Research Methodologies for this compound

| Section | Research Area | Proposed Techniques | Objective |

|---|---|---|---|

| 8.1 | Omics Technologies | Genomics, Transcriptomics, Metabolomics, Chemoproteomics | Identify biosynthetic genes, understand regulation, profile related metabolites, and discover pathway enzymes. nih.govfrontiersin.org |

| 8.2 | Enzyme/Pathway Engineering | Site-Directed Mutagenesis, Directed Evolution, Heterologous Expression | Create novel analogs of this compound with potentially new bioactivities and improve production yields. longdom.orgillinois.edu |

| 8.3 | Advanced Research Models | 3D Organoids/Spheroids, HET-CAM Assay, Zebrafish Models | Evaluate biological activity and toxicity in physiologically relevant systems to better predict human responses. mattek.commdpi.comnih.gov |

| 8.4 | Computational Chemistry | DFT Calculations, Molecular Docking, QSAR Modeling | Confirm structure, predict biological targets, and guide the design of more potent analogs by understanding structure-activity relationships. acs.orgmdpi.comneliti.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azide |

| Biotin |

| Bromine |

| Chlorine |

| Eucalyptol |

| Iodine |

| Orange oil |

| Chloroform (B151607) |

| Chloroquine |

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural configuration of (3Z)-Chlorofucin in purified samples?

- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations (e.g., NOESY/ROESY for spatial proximity analysis) and compare with computational models (DFT calculations). Pair with high-resolution mass spectrometry (HRMS) for molecular formula validation and infrared (IR) spectroscopy for functional group identification .

- Data Interpretation : Cross-reference spectral data with known analogs like (3Z)-bromofucin to validate assignments. Discrepancies in coupling constants or chemical shifts may indicate isomerization or impurities .

Q. How can researchers optimize extraction protocols for this compound from marine sources to minimize degradation?

- Experimental Design :

- Test solvent systems (e.g., methanol/water gradients vs. dichloromethane/ethyl acetate) under inert atmospheres to prevent oxidation.

- Monitor temperature-controlled extraction (4–20°C) and use LC-MS to quantify degradation products (e.g., epoxides or rearranged isomers).

- Critical Analysis : Compare yields against stability studies (pH, light exposure) to identify degradation pathways. Use accelerated stability testing (ICH guidelines) to model shelf-life .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Approach :

- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-negative/-positive bacteria.

- Antioxidant : DPPH/ABTS radical scavenging assays with dose-response curves (IC50 calculations).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Data Synthesis : Perform meta-analysis to identify variables affecting outcomes:

- Sample purity : Impurities ≥5% may skew bioactivity; validate via HPLC-DAD/ELSD .

- Assay conditions : Differences in pH, solvent carriers (DMSO vs. ethanol), or cell lines (e.g., HeLa vs. HEK293) may explain variability .

Q. What experimental strategies can elucidate the mechanism of action of this compound in eukaryotic systems?

- Hypothesis-Driven Workflow :

- Omics Integration : Combine RNA-seq (transcriptomics) with SILAC-based proteomics to identify dysregulated pathways.

- Target Validation : Use CRISPR-Cas9 knockouts of candidate targets (e.g., kinase genes) to confirm phenotypic rescue.

Q. How should researchers design ecological impact studies for this compound, given its natural occurrence in marine ecosystems?

- Field vs. Lab Studies :

- Field Sampling : Quantify natural abundance gradients (e.g., coastal vs. deep-sea algae) via LC-MS/MS and correlate with biodiversity metrics.

- Microcosm Experiments : Test ecotoxicity (OECD 201/202 guidelines) on non-target species (e.g., Daphnia magna) under simulated environmental concentrations .

Key Recommendations

- Data Reproducibility : Archive raw spectral/data files in repositories (e.g., Zenodo) with DOI links for peer validation .

- Interdisciplinary Collaboration : Engage computational chemists for docking studies and ecologists for field validation to address mechanistic and ecological gaps .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines for marine biodiscovery to ensure equitable benefit-sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。